Butyl pyruvate

Vue d'ensemble

Description

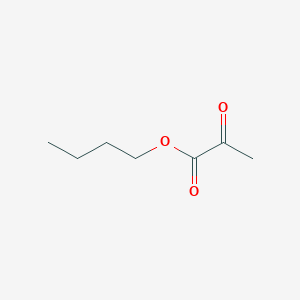

Butyl pyruvate is an organic compound with the molecular formula C₇H₁₂O₃. It is an ester derived from pyruvic acid and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butyl pyruvate can be synthesized through the esterification of pyruvic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of pyruvic acid to this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of pyruvic acid and butanol into a reactor, where they react in the presence of an acid catalyst. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Butyl pyruvate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce butyl acetate and carbon dioxide.

Reduction: It can be reduced to butyl lactate using reducing agents such as sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Butyl acetate and carbon dioxide.

Reduction: Butyl lactate.

Substitution: Various substituted pyruvates depending on the nucleophile used.

Applications De Recherche Scientifique

Metabolic Engineering Applications

Butyl pyruvate serves as a precursor in metabolic pathways that synthesize various biochemicals. It is particularly relevant in the production of:

- Biofuels : Microbial fermentation processes utilize this compound to produce biofuels like butanol, which can serve as a renewable energy source. The metabolic engineering of microorganisms enables the conversion of renewable biomass into these valuable chemicals, reducing reliance on fossil fuels .

- Food Additives : Compounds derived from this compound, such as acetoin and 2,3-butanediol, are used as flavoring agents and preservatives in the food industry. These compounds enhance food quality and shelf life while providing a natural alternative to synthetic additives .

Pharmaceutical Applications

This compound's role in pharmaceuticals is notable due to its involvement in drug formulation and therapeutic applications:

- Drug Delivery Systems : As a lipophilic compound, this compound can improve the solubility and bioavailability of hydrophobic drugs. Its incorporation into drug delivery systems enhances therapeutic efficacy .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and excitotoxicity. In vitro studies have shown that it significantly reduces cell death in retinal neurons exposed to nutrient deprivation and oxidative stress, suggesting its potential use in treating neurodegenerative diseases such as glaucoma .

Case Study 1: Neuroprotection in Retinal Neurons

A study demonstrated that treatment with this compound significantly reduced neuronal death induced by oxidative stress by elevating ATP levels and decreasing reactive oxygen species (ROS) within the cells. The findings support its potential application in preserving retinal neuron viability during neurodegenerative conditions .

Case Study 2: Microbial Production of Pyruvate Derivatives

Research on microbial fermentation highlighted the efficiency of engineered E. coli strains in converting glucose into this compound and other derivatives. This process achieved a yield of 0.82 g/g with an average productivity of 3.9 g/L·h, showcasing the viability of using this compound as a sustainable chemical feedstock in industrial applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Metabolic Engineering | Biofuels (butanol production) | Renewable energy source |

| Food additives (acetoin, 2,3-butanediol) | Natural flavoring agents | |

| Pharmaceutical | Drug delivery systems | Enhanced solubility and bioavailability |

| Neuroprotection | Potential treatment for neurodegenerative diseases |

Mécanisme D'action

The mechanism of action of butyl pyruvate involves its interaction with various molecular targets and pathways. In biological systems, this compound can be metabolized to pyruvate, which enters the citric acid cycle and contributes to cellular energy production. Additionally, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl pyruvate: Similar to butyl pyruvate, ethyl pyruvate is an ester of pyruvic acid but with ethanol instead of butanol.

Methyl pyruvate: Another ester of pyruvic acid, where methanol is used instead of butanol.

Butyl acetate: An ester of acetic acid and butanol, used in similar applications as this compound.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other pyruvate esters. Its longer carbon chain compared to ethyl and methyl pyruvate makes it more lipophilic, affecting its solubility and reactivity in various applications.

Activité Biologique

Butyl pyruvate, a derivative of pyruvate, has garnered attention in various biological studies due to its potential therapeutic applications. This compound is primarily recognized for its role in metabolic processes and its protective effects against cellular stressors. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is an ester formed from butanol and pyruvic acid. As a pyruvate derivative, it is hypothesized to influence energy metabolism and cellular functions. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in pharmacological research.

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Regulation : As a pyruvate analog, this compound may modulate pathways involving the pyruvate dehydrogenase complex (PDHC), which is crucial for converting pyruvate into acetyl-CoA for energy production.

- Neuroprotective Effects : Similar to pyruvate, this compound has been shown to protect neuronal cells from oxidative stress and excitotoxicity. This suggests potential applications in neurodegenerative diseases.

- Inhibition of Reactive Oxygen Species (ROS) : this compound may reduce oxidative stress by scavenging ROS, thereby protecting cells from damage.

Case Studies and Experimental Evidence

-

Neuroprotection in Retinal Neurons :

A study investigated the protective effects of pyruvate (and by extension this compound) on retinal neurons subjected to nutrient deprivation and oxidative stress. The results indicated that pyruvate significantly reduced neuronal death by enhancing ATP levels and decreasing intracellular ROS levels . This suggests that this compound could exhibit similar protective properties. -

Pyruvate Dehydrogenase Complex Activity :

Research has shown that compounds like phenylbutyrate enhance PDHC activity by increasing the proportion of unphosphorylated enzyme forms. This mechanism could be relevant for this compound, as both compounds share structural similarities and may influence PDHC regulation . -

Metabolic Effects :

A study highlighted that this compound influences metabolic processes by potentially enhancing energy production pathways. It was noted that as a pyruvate derivative, it might play a role in modulating cellular metabolism under stress conditions.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

butyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZUOXBHFXAWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335220 | |

| Record name | Butyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20279-44-1 | |

| Record name | Butyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.